molecular formula C21H24N4O6S2 B2907878 4-[butyl(methyl)sulfamoyl]-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886925-25-3

4-[butyl(methyl)sulfamoyl]-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2907878
CAS No.: 886925-25-3
M. Wt: 492.57
InChI Key: KQIMZCROLCQBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Butyl(methyl)sulfamoyl]-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methanesulfonylphenyl group and a benzamide moiety modified with a butyl(methyl)sulfamoyl group. The methanesulfonyl group enhances hydrophilicity, while the sulfamoyl moiety may facilitate interactions with enzyme active sites.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S2/c1-4-5-14-25(2)33(29,30)16-12-10-15(11-13-16)19(26)22-21-24-23-20(31-21)17-8-6-7-9-18(17)32(3,27)28/h6-13H,4-5,14H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIMZCROLCQBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the oxadiazole intermediate with sulfonyl chlorides in the presence of a base.

    Final coupling: The final product is obtained by coupling the sulfonamide intermediate with the appropriate benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, while oxadiazoles can interact with various biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural analogs include compounds with variations in the sulfamoyl group and oxadiazole substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Sulfamoyl/Sulfonyl Group Oxadiazole Substituent Biological Target Activity/Notes References
Target Compound Butyl(methyl)sulfamoyl 2-Methanesulfonylphenyl Not reported Hypothesized enzyme inhibition -
LMM5 Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl Thioredoxin reductase (Trr1) Antifungal (C. albicans)
LMM11 Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Thioredoxin reductase (Trr1) Antifungal (C. albicans)
6a (N-substituted sulfonamide) Ethylthio Phenylsulfonyl Carbonic anhydrase II (hCA II) IC50: 0.12 µM (hCA II)
ECHEMI-533869-83-9 Dipropylsulfamoyl 3-Methoxyphenyl Not reported Commercial availability
TAS1553 Fluoro-dimethylphenyl sulfonamide 5-Oxo-4,5-dihydro Ribonucleotide reductase Anticancer (in vitro)

Key Observations

Sulfamoyl/Sulfonyl Group Variations :

  • The target compound’s butyl(methyl)sulfamoyl group introduces moderate steric bulk compared to LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl . Larger substituents (e.g., cyclohexyl) may hinder membrane permeability but enhance target specificity .
  • In contrast, ethylthio (compound 6a) and dipropylsulfamoyl groups (ECHEMI-533869-83-9) prioritize hydrophobic interactions, as seen in hCA II inhibition .

This contrasts with LMM5’s 4-methoxyphenylmethyl (electron-donating) and LMM11’s furan-2-yl (aromatic heterocycle), which may favor π-π stacking . Substituents like 3-methoxyphenyl (ECHEMI-533869-83-9) and thiophene () demonstrate the role of electronic effects in modulating activity .

Biological Activity Correlations :

  • LMM5 and LMM11 inhibit Trr1, a critical enzyme in fungal redox homeostasis, with IC50 values in the low micromolar range . Their efficacy suggests that sulfamoyl group flexibility and oxadiazole substituent polarity are critical for antifungal action.
  • Compound 6a’s high hCA II inhibition (IC50: 0.12 µM) highlights the importance of ethylthio and sulfonamide groups in enzyme active-site binding .

Physicochemical Properties :

  • The target compound’s molecular weight (~500 g/mol, estimated) and logP value (predicted ~3.5) suggest moderate bioavailability. Comparatively, LMM5 (MW: ~550 g/mol) and LMM11 (MW: ~520 g/mol) exhibit similar profiles but lower solubility due to hydrophobic substituents .

Biological Activity

4-[butyl(methyl)sulfamoyl]-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N4O4S2
  • Molecular Weight : Approximately 396.48 g/mol

Antimicrobial Properties

Research has shown that compounds containing the oxadiazole moiety exhibit promising antibacterial activity. A study highlighted the effectiveness of similar benzamide derivatives against multidrug-resistant (MDR) pathogens, particularly targeting the bacterial division protein FtsZ. The compound demonstrated potent antibacterial effects superior to established antibiotics like ciprofloxacin and linezolid against gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

The proposed mechanism for the antibacterial activity involves the inhibition of FtsZ, a crucial protein in bacterial cell division. By binding to FtsZ, the compound disrupts normal cell division processes, leading to bacterial death. This mechanism represents a novel approach in antibiotic development, particularly against MDR strains .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit certain cancer cell lines by inducing apoptosis and inhibiting proliferation. The dual functionality of sulfonamide groups enhances its reactivity and bioavailability, making it a candidate for further development in cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeTargetEfficacyReference
AntibacterialFtsZ proteinSuperior to ciprofloxacin
AnticancerVarious cancer linesInduces apoptosis
Enzyme InhibitionCarbonic anhydrasePotential inhibitor

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available sulfonamide derivatives. The synthetic route includes:

  • Preparation of Sulfonamide : Reaction of butyl methyl sulfonamide with appropriate reagents.
  • Formation of Oxadiazole Ring : Cyclization reactions involving suitable precursors.

Q & A

Q. Critical Conditions :

StepReagents/ConditionsYield Optimization Tips
1POCl₃, 80–100°C, 6–8 hrsUse anhydrous solvents to prevent hydrolysis
2Triethylamine, DCM, RTMonitor pH to avoid side reactions
3EDCI, DMF, 50°CPurify intermediates via column chromatography

Which analytical techniques are most effective for characterizing this compound and its intermediates?

Basic Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., oxadiazole and sulfamoyl groups) .

How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

Advanced Question
Methodology :

Synthesize analogs with variations in:

  • Sulfamoyl substituents (e.g., ethyl vs. butyl groups).
  • Oxadiazole-linked aromatic rings (e.g., methanesulfonyl vs. nitro groups) .

Test biological activity :

  • Antifungal: MIC assays against Candida albicans (see for protocols) .
  • Enzyme inhibition: Thioredoxin reductase inhibition assays .

Statistical analysis : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. Example SAR Finding :

SubstituentAntifungal MIC (μg/mL)Thioredoxin Reductase IC₅₀ (μM)
Butyl(methyl)sulfamoyl8.21.3
Cyclohexyl(ethyl)sulfamoyl12.42.7

How can contradictory data on biological activity across studies be resolved?

Advanced Question
Contradictions often arise from:

  • Assay variability : Differences in fungal strains, culture media, or endpoint measurements .
  • Compound stability : Degradation under storage (e.g., hydrolysis of sulfamoyl groups in aqueous buffers) .

Q. Resolution Strategies :

Standardize assays : Follow CLSI guidelines for antifungal testing .

Stability studies : Use HPLC to monitor degradation in DMSO/PBS over 72 hrs .

Cross-validate : Compare results with structurally validated analogs (e.g., LMM5/LMM11 in ) .

What computational approaches are suitable for predicting target interactions and optimizing derivatives?

Advanced Question

  • Molecular Docking : Use AutoDock Vina to model binding to C. albicans thioredoxin reductase (PDB: 3QNE) .
  • ADMET Prediction : SwissADME to assess solubility (LogS), permeability (Caco-2), and CYP450 interactions .
  • Dynamics Simulations : MD simulations (AMBER/GROMACS) to evaluate binding stability over 100 ns .

Key Insight : Oxadiazole and sulfamoyl groups form hydrogen bonds with catalytic cysteine residues, enhancing inhibition .

What are the stability challenges for this compound, and how can they be mitigated during storage?

Basic Question
Degradation Pathways :

  • Hydrolysis : Sulfamoyl and oxadiazole groups degrade in acidic/basic conditions .
  • Oxidation : Methanesulfonylphenyl moiety may oxidize under light .

Q. Mitigation :

ConditionRecommendation
SolventStore in anhydrous DMSO at -20°C
LightUse amber vials; avoid UV exposure
TemperatureAvoid freeze-thaw cycles

How can researchers validate the selectivity of this compound for its intended biological target?

Advanced Question

Counter-Screening : Test against related enzymes (e.g., human thioredoxin reductase vs. fungal isoform) .

Cellular Assays : Compare cytotoxicity in mammalian vs. fungal cells (e.g., HEK293 vs. C. albicans) .

Proteomic Profiling : Use affinity chromatography and LC-MS/MS to identify off-target binders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.